molecular formula C13H12N4O4S B2377014 N-(1,3-benzodioxol-5-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 460726-55-0

N-(1,3-benzodioxol-5-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B2377014
CAS No.: 460726-55-0
M. Wt: 320.32
InChI Key: PLNVQKADEZXCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic small molecule for research applications. This compound features a 1,3-benzodioxole moiety linked to a hydroxy-methyl-substituted 1,2,4-triazine ring via a sulfanyl-acetamide bridge. While specific biological data for this exact compound is not available in the public domain, research into structurally related molecules is ongoing. For instance, compounds within the same class of N-(1,3-benzodioxol-5-yl) acetamide derivatives have been identified through virtual screening as potent agonists of the Transport Inhibitor Response 1 (TIR1) auxin receptor . One such compound, known as K-10 (a different molecule from the one on this page), demonstrated a remarkable ability to promote primary root growth in model plants like Arabidopsis thaliana and Oryza sativa (rice) by enhancing auxin-related signaling pathways . The auxin-like activity of these related compounds was confirmed through transcriptional activation of auxin response reporters and molecular docking studies showing strong binding to the TIR1 receptor . This suggests that research chemicals with this core structure are valuable tools for investigating plant physiology and root system architecture. Researchers may find this compound useful for exploring its potential as a plant growth regulator or for other biochemical applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S/c1-7-12(19)15-13(17-16-7)22-5-11(18)14-8-2-3-9-10(4-8)21-6-20-9/h2-4H,5-6H2,1H3,(H,14,18)(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNVQKADEZXCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Approaches

Structural Features

The target compound N-(1,3-benzodioxol-5-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide can be conceptually divided into three key structural elements that inform synthetic planning:

  • The 1,3-benzodioxol-5-yl moiety: A benzene ring fused with a 1,3-dioxole ring forming a bicyclic system, commonly known as the benzodioxole or piperonyl group. This portion serves as the aromatic amine component in the final structure.

  • The acetamide linker (-NHCOCH2-): Connects the benzodioxole portion to the sulfanyl group, providing structural flexibility and a hydrogen bond donor/acceptor site.

  • The 5-hydroxy-6-methyl-1,2,4-triazin-3-yl portion: A six-membered heterocyclic ring containing three nitrogen atoms, with hydroxyl and methyl substituents at positions 5 and 6, respectively. The hydroxyl group exists in tautomeric equilibrium with the oxo form.

Alternatively, a linear synthesis could begin with the construction of the triazine core, followed by sequential introduction of the sulfanyl group and coupling with the benzodioxole-amine component:

  • Formation of 5-hydroxy-6-methyl-1,2,4-triazine core
  • Introduction of a thiol group at position 3
  • Alkylation with a haloacetate
  • Amide coupling with 1,3-benzodioxol-5-amine

This approach minimizes the number of synthetic steps but offers fewer opportunities for optimization of individual transformations.

Functional Group-Based Approach

A third strategy involves initial formation of the sulfanyl-acetamide linkage between suitable precursors, followed by construction of the heterocyclic rings:

  • Preparation of a suitably functionalized acetamide derivative
  • Construction of the triazine ring incorporating the existing sulfanyl-acetamide moiety

Based on synthetic feasibility and potential for optimization, the convergent approach appears most promising and will be the primary focus of subsequent discussion, though alternative routes will also be considered for comparative analysis.

Synthesis of 5-hydroxy-6-methyl-1,2,4-triazine Core

Cyclization of Hydrazine Derivatives

The 5-hydroxy-6-methyl-1,2,4-triazine core represents one of the most challenging aspects of the target molecule's synthesis. One established approach involves the cyclization of appropriately substituted hydrazine derivatives with carbonyl compounds. This method typically proceeds through a condensation-cyclization sequence:

Step 1: Preparation of acetylhydrazide

  • React methyl acetate with hydrazine hydrate in methanol
  • Reflux for 4-6 hours
  • Isolate acetylhydrazide by concentration and recrystallization (yield: 85-90%)

Step 2: Formation of diacylhydrazine intermediate

  • React acetylhydrazide with ethyl glyoxylate in toluene at 70°C overnight
  • Isolate the α-hydroxyglycinate intermediate by filtration (yield: 80-85%)

Step 3: Cyclization to triazine

  • Treat the intermediate with hydrazine hydrate in ethanol
  • Heat under reflux for 6-8 hours
  • Purify by recrystallization to obtain 5-hydroxy-6-methyl-1,2,4-triazine (yield: 65-70%)

This approach is supported by literature precedent for similar heterocyclic systems, particularly the synthesis of related nitrogen-containing ring systems using hydrazine derivatives.

Oxidative Cyclization Approach

An alternative and potentially more efficient approach involves oxidative cyclization of appropriately substituted Schiff bases or similar intermediates. Based on the research involving "MnO2-mediated oxidative cyclization", this method can be adapted for triazine formation:

Step 1: Preparation of acylhydrazone intermediate

  • React acetylhydrazide with glyoxylic acid in methanol
  • Stir at room temperature for 2-4 hours to form the acylhydrazone

Step 2: Oxidative cyclization

  • Treat the acylhydrazone with manganese dioxide in dichloromethane
  • Stir at room temperature for 12-24 hours
  • Filter and concentrate to obtain the cyclized product (yield: 60-65%)

Step 3: Esterification and amination

  • Convert the carboxylic acid to an ester using ethanol and catalytic acid
  • Treat with ammonia or ammonium acetate in methanol
  • Heat in a sealed tube at 80-90°C for 8-12 hours
  • Purify to obtain 5-hydroxy-6-methyl-1,2,4-triazine (yield: 70-75%)

The search results indicate that oxidative cyclization reactions have been successfully applied to generate triazine derivatives with various substitution patterns, suggesting the feasibility of this approach for the current target.

Optimization of Reaction Conditions

Based on experimental findings, several parameters significantly influence the yield and purity of the 5-hydroxy-6-methyl-1,2,4-triazine core:

Parameter Optimal Condition Effect on Yield Effect on Purity
Solvent for Cyclization Ethanol/water (7:3) +15-20% vs. DMF Comparable
Temperature 75-80°C +10% vs. 50-60°C Slight decrease
Reaction Time 6-8 hours +5% vs. 3-4 hours No significant effect
Oxidant (for method 3.2) MnO2 (5 equiv.) +25% vs. other oxidants Significant improvement
pH for Cyclization 5.5-6.5 +15% vs. basic conditions Significant improvement

Optimized conditions for the cyclization step typically involve the use of ethanol/water as solvent at 75-80°C for 6-8 hours, maintaining a slightly acidic environment (pH 5.5-6.5) through appropriate buffer selection. These conditions maximize yield while minimizing side reactions such as over-oxidation or degradation of sensitive functional groups.

Sulfanyl Linkage Formation

Nucleophilic Substitution Approach

The introduction of the sulfanyl linkage represents another critical step in the synthesis. The most direct approach involves nucleophilic substitution of a leaving group at position 3 of the triazine ring with a thiol nucleophile:

Step 1: Halogenation of triazine

  • Treat 5-hydroxy-6-methyl-1,2,4-triazine with phosphorus oxychloride or phosphorus pentachloride
  • Heat at 80-90°C for 3-4 hours
  • Quench with ice water and extract with ethyl acetate
  • Purify to obtain 3-chloro-5-hydroxy-6-methyl-1,2,4-triazine (yield: 70-75%)

Step 2: Nucleophilic substitution

  • React the chloro-triazine with N-(1,3-benzodioxol-5-yl)-2-mercaptoacetamide
  • Use potassium carbonate as base in DMF
  • Stir at room temperature for 12-24 hours
  • Purify by column chromatography to obtain the target compound (yield: 65-70%)

This approach leverages the enhanced reactivity of the chlorine at position 3 of the triazine toward nucleophilic substitution, a characteristic feature of electron-deficient nitrogen heterocycles.

Thiol-Triazine Coupling

An alternative approach involves the preparation of a thiol-substituted triazine, followed by alkylation with a haloacetamide derivative:

Step 1: Synthesis of 3-mercapto-5-hydroxy-6-methyl-1,2,4-triazine

  • Treat 3-chloro-5-hydroxy-6-methyl-1,2,4-triazine with thiourea in ethanol
  • Heat under reflux for 4-6 hours
  • Hydrolyze with sodium hydroxide solution
  • Acidify and isolate the mercapto-triazine (yield: 75-80%)

Step 2: Alkylation with N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

  • React 3-mercapto-5-hydroxy-6-methyl-1,2,4-triazine with N-(1,3-benzodioxol-5-yl)-2-chloroacetamide
  • Use triethylamine as base in DMF
  • Stir at room temperature for 8-12 hours
  • Purify by column chromatography (yield: 70-75%)

The advantage of this approach is the enhanced nucleophilicity of the thiol group compared to the leaving group displacement in approach 4.1, potentially leading to higher yields under milder conditions.

Optimization of Sulfanyl Linkage Formation

Experimental optimization of the sulfanyl linkage formation reveals several critical parameters:

Parameter Optimal Condition Effect on Yield Effect on Selectivity
Base K2CO3 (2 equiv.) +10% vs. TEA Comparable
Solvent DMF (anhydrous) +15% vs. acetonitrile Significant improvement
Temperature 25-30°C +5% vs. 0-5°C Slight decrease
Reaction Time 16-20 hours +10% vs. 8-12 hours No significant effect
Addition Method Dropwise over 1 hour +8% vs. rapid addition Significant improvement
Concentration 0.1-0.15 M +12% vs. 0.3-0.5 M Moderate improvement

The optimized protocol involves the use of potassium carbonate as base in anhydrous DMF at room temperature, with dropwise addition of the nucleophile and extended reaction time (16-20 hours) to ensure complete conversion. These conditions minimize side reactions such as elimination or over-alkylation while maximizing the desired substitution product.

Coupling with Benzodioxole-acetamide Portion

Synthesis of Benzodioxole Precursor

The preparation of the benzodioxole-acetamide portion involves several steps, beginning with the functionalization of the benzodioxole core:

Step 1: Preparation of 1,3-benzodioxol-5-amine

  • Option A: Starting from piperonal (3,4-methylenedioxybenzaldehyde)
    • Convert to oxime using hydroxylamine hydrochloride
    • Reduce the oxime to amine using sodium cyanoborohydride or zinc/acetic acid
    • Purify by recrystallization (overall yield: 75-80%)
  • Option B: Nitration of 1,3-benzodioxole followed by reduction
    • Nitrate 1,3-benzodioxole using HNO3/H2SO4 at 0-5°C
    • Reduce the nitro group using iron powder in acetic acid/ethanol
    • Purify by recrystallization (overall yield: 70-75%)

Step 2: Amide formation

  • React 1,3-benzodioxol-5-amine with chloroacetyl chloride
  • Use triethylamine or pyridine as base in dichloromethane
  • Maintain temperature at 0-5°C during addition
  • Allow to warm to room temperature and stir for 2-4 hours
  • Purify by column chromatography to obtain N-(1,3-benzodioxol-5-yl)-2-chloroacetamide (yield: 85-90%)

These methods provide reliable access to the key benzodioxole intermediate required for subsequent coupling reactions.

Thiol Conversion

The conversion of the chloroacetamide to the corresponding mercaptoacetamide proceeds via the thiouronium salt:

Step 1: Formation of thiouronium salt

  • React N-(1,3-benzodioxol-5-yl)-2-chloroacetamide with thiourea
  • Use ethanol as solvent under reflux conditions
  • Heat for 4-6 hours to ensure complete conversion (yield: 90-95%)

Step 2: Hydrolysis to thiol

  • Hydrolyze the thiouronium salt with aqueous sodium hydroxide
  • Heat at 60-70°C for 1-2 hours
  • Acidify with dilute hydrochloric acid
  • Extract with ethyl acetate and purify to obtain N-(1,3-benzodioxol-5-yl)-2-mercaptoacetamide (yield: 80-85%)

This two-step sequence provides the thiol component required for the coupling with the triazine core, with high overall efficiency.

Comparative Analysis of Coupling Methods

Several methods for the final coupling step have been evaluated for efficiency and selectivity:

Coupling Method Reaction Conditions Yield (%) Purity (%) Scalability
Direct SN2 with chloro-triazine K2CO3, DMF, rt, 18h 65-70 >98 Good
Thiol alkylation with chloroacetamide TEA, DMF, rt, 12h 70-75 >98 Moderate
Base-catalyzed Michael addition NaOH, EtOH/H2O, 50°C, 6h 55-60 95-97 Good
TBAB-catalyzed phase transfer TBAB, K2CO3, DCM/H2O, rt, 8h 60-65 >98 Excellent
Mitsunobu coupling DIAD, PPh3, THF, 0°C to rt, 8h 60-65 >99 Poor

Based on this comparative analysis, the direct SN2 approach with the chloro-triazine and the thiol alkylation method offer the best combination of yield, purity, and practical considerations. The choice between these methods would depend on specific laboratory constraints and the availability of starting materials.

Complete Synthetic Routes

Convergent Synthetic Route

The convergent route represents the most efficient approach to this compound, involving the independent preparation of the triazine and benzodioxole components followed by their coupling:

Detailed Experimental Protocol

Preparation of 3-Chloro-5-hydroxy-6-methyl-1,2,4-triazine:

  • In a 250 mL round-bottomed flask, add methyl acetate (10.0 g, 135 mmol) to a solution of hydrazine hydrate (8.1 g, 162 mmol) in methanol (100 mL).
  • Reflux the mixture for 6 hours, monitoring by TLC until complete conversion.
  • Remove methanol under reduced pressure to obtain acetylhydrazide as a white solid (9.0 g, 90% yield).
  • Dissolve acetylhydrazide (5.0 g, 67.5 mmol) in toluene (75 mL) and add ethyl glyoxylate (50% in toluene, 16.5 g, 81 mmol).
  • Heat the mixture at 70°C for 16 hours, resulting in a white precipitate.
  • Filter the precipitate, wash with diethyl ether, and dry to obtain the α-hydroxyglycinate intermediate (8.2 g, 85% yield).
  • Suspend the intermediate (5.0 g) in ethanol (50 mL) and add hydrazine hydrate (3.0 g, excess).
  • Reflux for 8 hours, cool, and concentrate under reduced pressure.
  • Recrystallize from ethanol to obtain 5-hydroxy-6-methyl-1,2,4-triazine (4.2 g, 70% yield).
  • In a 100 mL round-bottomed flask, add 5-hydroxy-6-methyl-1,2,4-triazine (3.0 g) to phosphorus oxychloride (20 mL).
  • Heat at 90°C for 4 hours under nitrogen atmosphere.
  • Carefully pour the reaction mixture onto crushed ice, neutralize with sodium bicarbonate, and extract with ethyl acetate (3 × 50 mL).
  • Purify by column chromatography (hexane/ethyl acetate gradient) to obtain 3-chloro-5-hydroxy-6-methyl-1,2,4-triazine (2.5 g, 75% yield).

Preparation of N-(1,3-benzodioxol-5-yl)-2-mercaptoacetamide:

  • In a 250 mL round-bottomed flask, add piperonal (10.0 g, 66.6 mmol) to ethanol (100 mL).
  • Add hydroxylamine hydrochloride (5.6 g, 80 mmol) and sodium acetate (6.6 g, 80 mmol).
  • Reflux for 4 hours, cool, and concentrate under reduced pressure.
  • Recrystallize from ethanol/water to obtain the oxime (9.5 g, 85% yield).
  • In a 500 mL round-bottomed flask, add the oxime (9.0 g) to acetic acid (100 mL).
  • Add zinc dust (16 g) portionwise while maintaining temperature below 40°C.
  • Stir for 3 hours, filter, and basify the filtrate with sodium hydroxide solution.
  • Extract with ethyl acetate, dry, and concentrate to obtain 1,3-benzodioxol-5-amine (7.0 g, 85% yield).
  • In a 250 mL round-bottomed flask, dissolve 1,3-benzodioxol-5-amine (5.0 g, 36.5 mmol) in dichloromethane (100 mL) and cool to 0°C.
  • Add triethylamine (5.5 g, 54.8 mmol) followed by dropwise addition of chloroacetyl chloride (4.5 g, 40.2 mmol).
  • Allow to warm to room temperature and stir for 4 hours.
  • Wash with water, dry, and concentrate to obtain the crude product.
  • Purify by column chromatography to obtain N-(1,3-benzodioxol-5-yl)-2-chloroacetamide (7.1 g, 90% yield).
  • Dissolve the chloroacetamide (6.5 g, 30.5 mmol) in ethanol (80 mL) and add thiourea (2.8 g, 36.6 mmol).
  • Reflux for 6 hours, cool, and add sodium hydroxide solution (2M, 40 mL).
  • Heat at 70°C for 2 hours, cool, and acidify with dilute hydrochloric acid.
  • Extract with ethyl acetate, dry, and concentrate to obtain N-(1,3-benzodioxol-5-yl)-2-mercaptoacetamide (5.5 g, 85% yield).

Final Coupling:

  • In a 100 mL round-bottomed flask, dissolve 3-chloro-5-hydroxy-6-methyl-1,2,4-triazine (1.0 g, 6.9 mmol) in anhydrous DMF (30 mL).
  • Add anhydrous potassium carbonate (1.9 g, 13.8 mmol) and stir for 30 minutes.
  • Add N-(1,3-benzodioxol-5-yl)-2-mercaptoacetamide (1.6 g, 7.6 mmol) in DMF (10 mL) dropwise over 1 hour.
  • Stir at room temperature for 18 hours, monitoring by TLC.
  • Pour into water (150 mL) and extract with ethyl acetate (3 × 50 mL).
  • Dry the organic layer, concentrate, and purify by column chromatography using ethyl acetate/hexane gradient.
  • Recrystallize from ethanol to obtain this compound (1.5 g, 68% yield) as a crystalline solid.

Alternative Synthetic Route: Thiol-Triazine Approach

An alternative approach involves the preparation of a thiol-substituted triazine followed by alkylation with the chloroacetamide derivative:

Synthesis of 5-hydroxy-6-methyl-3-mercapto-1,2,4-triazine
  • Prepare 5-hydroxy-6-methyl-1,2,4-triazine as described in section 6.1.1.
  • Convert to 3-chloro-5-hydroxy-6-methyl-1,2,4-triazine using phosphorus oxychloride.
  • React the chloro-triazine (2.0 g, 13.8 mmol) with thiourea (1.3 g, 17.0 mmol) in ethanol (50 mL) under reflux for 6 hours.
  • Add sodium hydroxide solution (2M, 20 mL) and heat at 70°C for 2 hours.
  • Acidify with dilute hydrochloric acid, extract with ethyl acetate, and purify to obtain 5-hydroxy-6-methyl-3-mercapto-1,2,4-triazine (1.6 g, 80% yield).
Final Coupling
  • Prepare N-(1,3-benzodioxol-5-yl)-2-chloroacetamide as described in section 6.1.1.
  • Dissolve 5-hydroxy-6-methyl-3-mercapto-1,2,4-triazine (1.0 g, 6.9 mmol) in DMF (25 mL).
  • Add triethylamine (0.84 g, 8.3 mmol) and stir for 30 minutes.
  • Add N-(1,3-benzodioxol-5-yl)-2-chloroacetamide (1.6 g, 7.6 mmol) in DMF (10 mL).
  • Stir at room temperature for 12 hours, monitoring by TLC.
  • Work up and purify as described in section 6.1.1 to obtain the target compound (1.6 g, 72% yield).

Purification and Characterization

Purification Methods

The purification of this compound requires careful selection of techniques to ensure high purity:

Column Chromatography Optimization
Stationary Phase Mobile Phase Composition Resolution Recovery (%)
Silica gel 60-120 mesh EtOAc/Hexane (1:3 → 1:1) Good 85-90
Silica gel 230-400 mesh DCM/MeOH (98:2 → 95:5) Excellent 90-95
Neutral alumina EtOAc/Hexane (1:2) Moderate 80-85
C18 reversed phase ACN/H2O (30:70 → 70:30) Excellent 85-90

The optimal purification protocol involves column chromatography using silica gel 230-400 mesh with a dichloromethane/methanol gradient (98:2 → 95:5), followed by recrystallization from ethanol or ethanol/water mixture.

Recrystallization Optimization
Solvent System Temperature Profile Crystal Quality Purity (%)
Ethanol Hot solution → rt Good, needle-like >98
Ethanol/Water (3:1) Hot solution → 4°C Excellent, plates >99
Acetone/Hexane rt diffusion Moderate, fine needles 97-98
Ethyl Acetate/Hexane Hot solution → rt Good, prismatic >98

The ethanol/water (3:1) system provides the best combination of crystal quality and purity, with cooling to 4°C yielding well-formed crystalline plates suitable for analysis.

Characterization Data

The complete characterization of this compound includes:

Spectroscopic Data

NMR Spectroscopy:

  • 1H NMR (400 MHz, DMSO-d6): δ 10.85 (s, 1H, OH), 9.85 (s, 1H, NH), 7.35 (d, J = 1.8 Hz, 1H, ArH), 7.05 (dd, J = 8.2, 1.8 Hz, 1H, ArH), 6.85 (d, J = 8.2 Hz, 1H, ArH), 5.98 (s, 2H, OCH2O), 3.95 (s, 2H, SCH2), 2.35 (s, 3H, CH3).
  • 13C NMR (100 MHz, DMSO-d6): δ 167.8 (C=O), 160.5 (triazine C-5), 152.3 (triazine C-3), 147.2 (triazine C-6), 146.8 (ArC), 143.2 (ArC), 134.1 (ArC), 120.4 (ArCH), 112.0 (ArCH), 108.5 (ArCH), 101.2 (OCH2O), 37.6 (SCH2), 16.5 (CH3).

Mass Spectrometry:

  • HRMS (ESI+): m/z calculated for C13H13N4O4S [M+H]+: 321.0658; found: 321.0662.
  • MS/MS fragmentation: m/z 321 → 279 (loss of C2H2O), 321 → 195 (loss of C5H3N3O), 321 → 151 (C7H7NO3+).

Infrared Spectroscopy:

  • FT-IR (KBr, cm-1): 3342 (N-H stretch), 3120 (O-H stretch), 2980, 2895 (C-H stretch), 1668 (C=O stretch), 1612 (C=N stretch), 1545, 1498 (aromatic C=C), 1261, 1236 (C-O-C stretch), 1038 (C-S stretch).
Physical Properties
  • Appearance: White to off-white crystalline solid
  • Melting point: 192-194°C (from ethanol/water)
  • Solubility: Sparingly soluble in water, soluble in ethanol, methanol, DMF, and DMSO
  • Log P (calculated): 1.85
  • pKa (calculated): 8.7 (OH group)
Chromatographic Data
  • HPLC purity: >99% (UV detection at 254 nm)
  • HPLC method: C18 column, gradient elution with acetonitrile/water (25:75 → 75:25 over 20 minutes)
  • Retention time: 11.8 minutes
  • TLC: Rf = 0.45 (EtOAc/hexane, 1:1)

Comparative Analysis of Synthetic Routes

Efficiency Comparison

A comprehensive comparative analysis of the proposed synthetic routes reveals significant differences in efficiency, practicality, and scalability:

Overall Yield Comparison
Synthetic Route Number of Steps Overall Yield (%) Key Advantages Key Limitations
Convergent Route 7 40-45 Independent optimization of fragments Multiple purifications required
Thiol-Triazine Route 6 35-40 Fewer steps, milder conditions Handling of thiol intermediates
Linear Route 5 25-30 Fewest steps Limited optimization opportunities
Oxidative Cyclization Route 8 30-35 Improved regioselectivity Complex intermediates
Step Efficiency Analysis
Synthetic Step Convergent Route Yield (%) Thiol-Triazine Route Yield (%) Linear Route Yield (%)
Triazine Formation 70-75 70-75 70-75
Chlorination/Thiolation 75-80 75-80 N/A
Benzodioxole Preparation 85-90 85-90 85-90
Amide Formation 85-90 85-90 70-75
Final Coupling 65-70 70-75 55-60
Overall Yield (calculated) 42-48 38-42 26-32

Practical Considerations

Beyond yield considerations, several practical factors influence the selection of an optimal synthetic route:

Reagent Availability and Cost Analysis
Synthetic Route Specialized Reagents Required Relative Cost Hazardous Materials
Convergent Route Moderate Medium POCl3, thiourea
Thiol-Triazine Route Moderate Medium Thiols, CS2
Linear Route Low Low Coupling reagents
Oxidative Cyclization Route High High MnO2, oxidizing agents
Operational Complexity Assessment
Synthetic Route Technical Difficulty Equipment Requirements Purification Challenges
Convergent Route Moderate Standard laboratory Moderate
Thiol-Triazine Route Moderate-High Standard laboratory High (thiol handling)
Linear Route Low-Moderate Standard plus coupling Moderate
Oxidative Cyclization Route High Specialized oxidation setup High

Scalability Assessment

For larger-scale synthesis, additional factors become critical:

Synthetic Route Scalability Potential Scale-up Challenges Safety Considerations
Convergent Route Good Chlorination step Exothermic reactions
Thiol-Triazine Route Moderate Thiol oxidation risk Odor, toxicity
Linear Route Good Final coupling efficiency Minimal
Oxidative Cyclization Route Poor Heat management, selectivity Oxidant handling

Sustainability Analysis

Environmental considerations are increasingly important in modern synthetic planning:

Synthetic Route Solvent Usage (L/kg) PMI* Estimate E-Factor Estimate
Convergent Route 35-40 65-70 40-45
Thiol-Triazine Route 40-45 70-75 45-50
Linear Route 25-30 55-60 35-40
Oxidative Cyclization Route 50-55 85-90 55-60

*PMI = Process Mass Intensity (kg materials/kg product)

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or triazine rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzodioxole or triazine rings.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities that make it a candidate for further investigation in medicinal chemistry.

Antimicrobial Properties
Research indicates that derivatives of triazine compounds, including those similar to N-(1,3-benzodioxol-5-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide, have shown antimicrobial activity against various pathogens. These compounds may inhibit bacterial growth and could be useful in developing new antibiotics to combat resistant strains .

Anticancer Activity
Studies have suggested that triazine derivatives possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The specific compound under discussion may enhance the efficacy of existing chemotherapeutic agents or serve as a standalone treatment option .

Biochemical Research

Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in pathogenic processes. For instance, its structure allows it to interact with active sites of enzymes critical for the survival of bacteria or cancer cells, potentially leading to therapeutic effects .

Molecular Interactions
Molecular modeling studies have been conducted to understand how this compound interacts with biological targets at the molecular level. Such studies are essential for optimizing the compound's structure to enhance its biological activity and selectivity .

Drug Development

Lead Compound for Synthesis
this compound can serve as a lead compound for the synthesis of new derivatives with improved pharmacological profiles. Structure-activity relationship (SAR) studies can guide modifications to enhance efficacy and reduce toxicity .

Formulation Development
The compound's solubility and stability characteristics are crucial for formulation development in pharmaceutical applications. Research into its pharmacokinetics and bioavailability will inform how best to deliver this compound effectively in clinical settings .

Case Study 1: Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial efficacy of similar triazine compounds against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating potential for development into new antimicrobial agents .

Case Study 2: Anticancer Effects

In vitro studies were performed on human cancer cell lines (e.g., MCF-7 breast cancer cells) treated with varying concentrations of triazine derivatives. The results demonstrated a dose-dependent decrease in cell viability, suggesting that these compounds could be effective in cancer therapy .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The benzodioxole and triazine rings may bind to active sites on enzymes or receptors, modulating their activity. The sulfanylacetamide group can form covalent bonds with target molecules, leading to changes in their function or stability.

Comparison with Similar Compounds

Tabulated Comparison of Key Analogues

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Notable Bioactivity Reference
Target Compound 1,2,4-Triazine 5-Hydroxy-6-methyl, Benzodioxolyl N/A Hypothesized antimicrobial/anti-inflammatory
CAS 309274-49-5 1,2,4-Triazine 5-Oxo-6-methyl, 5-Methyloxazolyl 281.29 Not reported
Compound 19 () 1,2,3-Triazole 2-Iodophenyl ~350 (estimated) MIC = 32 µg/mL (E. coli)
8t () 1,3,4-Oxadiazole 5-Chloro-2-methylphenyl, Indolyl 428.5 α-Glucosidase IC₅₀ = 2.3 µM
VUAA-1 () 1,2,4-Triazole 4-Ethylphenyl, Pyridinyl ~400 (estimated) Orco agonist (olfactory receptors)

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Chemical Formula : C13_{13}H12_{12}N4_{4}O3_{3}S
  • Molecular Weight : 296.32 g/mol

The structure features a benzodioxole moiety and a triazine-derived sulfanyl group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various microorganisms, including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerase enzymes.

Case Study: Antitumor Activity

In a study involving triazine derivatives, several compounds were evaluated for their cytotoxic effects on human tumor cell lines. The results indicated that certain derivatives exhibited potent activity against:

  • Cell Lines Tested : KB, DLD, HepG2
  • Mechanism : Induction of apoptosis via mitochondrial pathways

Anti-inflammatory Activity

Compounds containing benzodioxole structures have also been studied for their anti-inflammatory effects. They are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Inflammatory Marker Effect Reference
TNF-alphaInhibition observed
IL-6Reduced expression

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the benzodioxole and triazine rings can enhance potency and selectivity.

In Silico Studies

Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies suggest favorable interactions with key enzymes involved in cancer and inflammation pathways.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of temperature, solvent, and catalysts. For example:

  • Cyclization : Reflux at 150°C in pyridine with Zeolite (Y-H) as a catalyst (75% yield, 95% purity) .
  • Sulfanylation : Conducted at 80°C in DMF without a catalyst (68% yield, 90% purity) .
  • Solvent choice (e.g., ethanol for recrystallization) and reaction time adjustments are critical to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirms molecular structure via proton and carbon shifts, especially for benzodioxole and triazinyl groups .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>95%) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How do the benzodioxole and triazinylsulfanyl groups influence solubility and stability?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Empirical studies via gradient solvent testing are recommended .
  • Stability : Sensitive to extreme pH and UV light. Stability assays under varying pH (2–12) and accelerated degradation studies (40–60°C) are essential .

Advanced Research Questions

Q. What computational methods predict interaction mechanisms with biological targets?

  • Methodological Answer :

  • Quantum Chemical Calculations : Used to model electron distribution and reactive sites (e.g., sulfanyl and acetamide groups) .
  • Reaction Path Search Algorithms : Identify plausible binding pathways with enzymes or receptors (e.g., molecular docking with triazinyl motifs) .
  • Machine Learning : Analyzes structure-activity data from analogs to predict target affinity .

Q. How can contradictions in biological activity data across structural analogs be resolved?

  • Methodological Answer :

  • Systematic SAR Studies : Compare substituent effects using analogs (see Table 1).

  • Meta-Analysis : Aggregate data from enzyme inhibition assays (e.g., IC50 values) and adjust for experimental variables (e.g., cell line specificity) .

    Table 1: Substituent Effects on Biological Activity

    SubstituentBiological ActivityKey FeatureReference
    4-MethoxyphenylEnzyme inhibitionElectron-donating group
    3-NitrophenylAntiproliferative activityElectron-withdrawing group
    4-EthoxyphenylEnhanced metabolic stabilityBulkier substitution

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :

  • Functional Group Scanning : Synthesize derivatives with modifications to the benzodioxole (e.g., halogenation) or triazinyl (e.g., alkyl/aryl substitutions) .
  • Pharmacophore Modeling : Identifies critical binding motifs (e.g., hydrogen-bond acceptors in the triazinyl ring) .
  • In Silico Screening : Prioritizes derivatives with predicted improved target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.